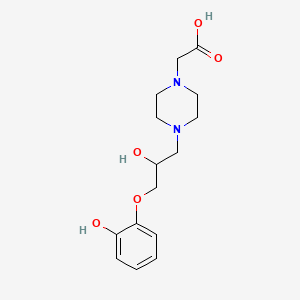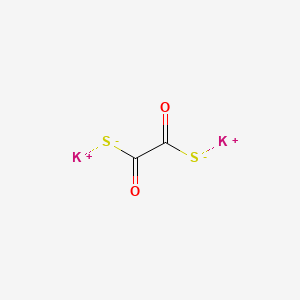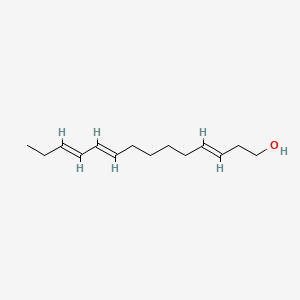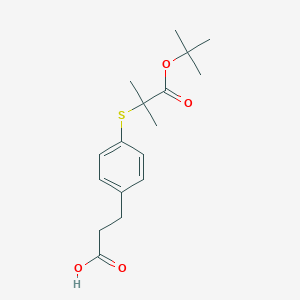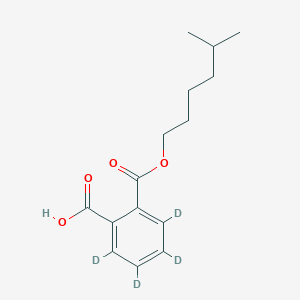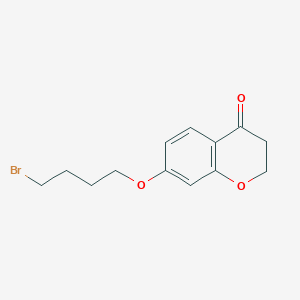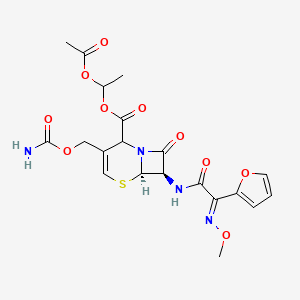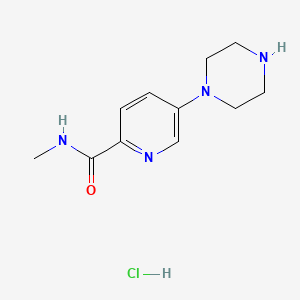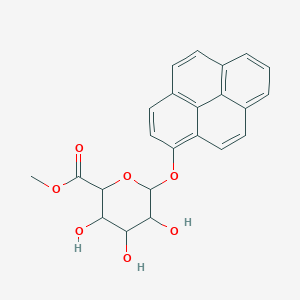
1-Hydroxypyrene beta-D-Glucuronide Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxypyrene beta-D-Glucuronide Methyl Ester is a chemical compound with the molecular formula C23H20O7 and a molecular weight of 408.40 . It is an intermediate used in the preparation of 1-Hydroxypyrene beta-D-Glucuronide, a metabolite of 1-Hydroxypyrene . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Chemical Reactions Analysis
1-Hydroxypyrene beta-D-Glucuronide Methyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert it into reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Hydroxypyrene beta-D-Glucuronide Methyl Ester has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: It is studied for its role in the metabolism of polycyclic aromatic hydrocarbons (PAHs).
Medicine: Research involving this compound helps in understanding the metabolic pathways of PAHs and their potential health effects.
Industry: It is used in the development of analytical methods for detecting and quantifying PAH metabolites.
Mechanism of Action
The mechanism of action of 1-Hydroxypyrene beta-D-Glucuronide Methyl Ester involves its role as an intermediate in the metabolism of 1-Hydroxypyrene. It is formed through the glucuronidation of 1-Hydroxypyrene, a process catalyzed by the enzyme UDP-glucuronosyltransferase. This reaction helps in the detoxification and excretion of PAHs from the body .
Comparison with Similar Compounds
1-Hydroxypyrene beta-D-Glucuronide Methyl Ester can be compared with other similar compounds, such as:
1-Hydroxypyrene beta-D-Glucuronide: The direct glucuronide conjugate of 1-Hydroxypyrene.
1-Hydroxypyrene: The parent compound from which the glucuronide and its methyl ester are derived.
Other PAH metabolites: Compounds like 1-Naphthol and 2-Naphthol glucuronides, which are also metabolites of PAHs.
The uniqueness of this compound lies in its specific role as an intermediate in the synthesis of 1-Hydroxypyrene beta-D-Glucuronide, making it a valuable compound for research in PAH metabolism .
Properties
Molecular Formula |
C23H20O7 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
methyl 3,4,5-trihydroxy-6-pyren-1-yloxyoxane-2-carboxylate |
InChI |
InChI=1S/C23H20O7/c1-28-22(27)21-19(25)18(24)20(26)23(30-21)29-15-10-8-13-6-5-11-3-2-4-12-7-9-14(15)17(13)16(11)12/h2-10,18-21,23-26H,1H3 |
InChI Key |
QBUWXDUHRNYSFD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(C(C(C(O1)OC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


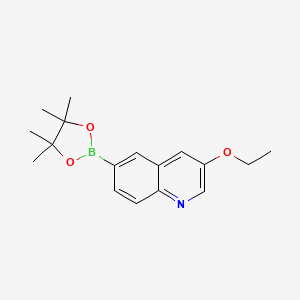
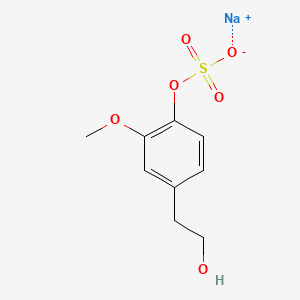
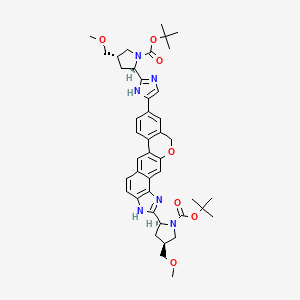
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B13848280.png)
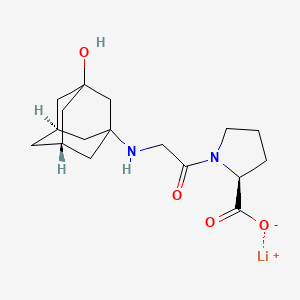
![4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B13848284.png)
